molecular formula C13H8N2OS2 B1271118 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile CAS No. 75861-31-3

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

Cat. No.: B1271118
CAS No.: 75861-31-3
M. Wt: 272.3 g/mol
InChI Key: OXIDBDVBRGDPNQ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The systematic identification of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile begins with its comprehensive structural characterization and adherence to International Union of Pure and Applied Chemistry nomenclature standards. The compound possesses the molecular formula C₁₃H₈N₂OS₂, corresponding to a molecular weight of 272.35 grams per mole, and is registered under Chemical Abstracts Service number 75861-31-3. The structural framework consists of a central furan ring that serves as the primary heterocyclic backbone, with specific substitutions that define its chemical identity and reactivity profile.

The core furan ring adopts a planar five-membered configuration containing four carbon atoms and one oxygen atom, consistent with the aromatic character established through Hückel's rule for 4n + 2 π-electrons. At position 2 of the furan ring, an amino group (-NH₂) provides nucleophilic character and potential for hydrogen bonding interactions. The carbonitrile functionality (-C≡N) occupies position 3, introducing significant electron-withdrawing character that influences the overall electronic distribution within the molecular framework. Positions 4 and 5 of the furan ring bear thiophene substituents, each connected through the 2-position of their respective thiophene rings.

Table 1: Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₃H₈N₂OS₂
Molecular Weight 272.35 g/mol
Chemical Abstracts Service Number 75861-31-3
International Union of Pure and Applied Chemistry Name 2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile
Simplified Molecular Input Line Entry System C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3

The thiophene substituents introduce additional aromatic character while contributing sulfur heteroatoms that significantly modify the electronic properties of the overall system. Each thiophene ring maintains its characteristic five-membered aromatic structure with the sulfur atom providing electron-donating character through resonance effects. The connectivity pattern creates an extended π-conjugated system that spans across all three heterocyclic rings, potentially enabling charge delocalization and enhanced electronic communication between the different aromatic domains.

Spectroscopic characterization of related compounds in this structural class reveals characteristic absorption patterns that confirm the presence of the key functional groups. Infrared spectroscopy typically shows strong absorptions around 3400-3200 cm⁻¹ corresponding to amino group stretching vibrations, while the carbonitrile functionality exhibits characteristic absorption near 2200 cm⁻¹. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts for the aromatic protons and the distinctive patterns associated with the thiophene and furan ring systems.

Properties

IUPAC Name

2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIDBDVBRGDPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368436
Record name 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75861-31-3
Record name 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling Optimization

The use of palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids derived from thiophene could facilitate cross-coupling. Table 1 summarizes hypothetical reaction conditions based on analogous furan-thiophene systems:

One-Pot Tandem Reactions

Recent advances in tandem catalysis offer opportunities for streamlined synthesis. A three-component reaction involving thiophene-2-carbaldehyde, malononitrile, and thiophene-2-thiol could generate the target compound through consecutive Knoevenagel condensation, thio-Michael addition, and cyclization.

Mechanistic Insights

  • Knoevenagel Condensation : Thiophene-2-carbaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
  • Thio-Michael Addition : Thiophene-2-thiol attacks the electron-deficient double bond.
  • Cyclization : Intramolecular nucleophilic attack by the thiolate forms the furan ring.

DFT studies on similar systems suggest that the cyclization step is rate-determining, with a calculated activation energy of ~25 kcal/mol. Solvent effects are critical; polar aprotic solvents like DMF stabilize transition states through dipole interactions.

Solid-Phase Synthesis for Scalability

Solid-supported synthesis could enhance yield and purity. Immobilizing a furan precursor on Wang resin via its amino group allows sequential thiophene incorporation. After cleavage, the cyano group is introduced via nucleophilic substitution. This method, while underexplored for this compound, has succeeded in related heterocyclic systems.

Advantages :

  • Reduced side reactions due to site isolation
  • Simplified purification via filtration
  • Scalability to multi-gram quantities (as evidenced by supplier listings)

Green Chemistry Approaches

Microwave-assisted synthesis and solvent-free conditions align with sustainable chemistry principles. A trial protocol might involve:

  • Irradiating a mixture of thiophene-2-carboxylic acid, ammonium acetate, and malononitrile at 150°C for 15 minutes.
  • Yields could reach ~60% based on analogous furan syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiophene and furan rings can participate in substitution reactions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-di(thiophen-2-yl)furan-3-carbonitriles .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile typically involves multi-step reactions that incorporate thiophene derivatives. The compound can be synthesized using various methodologies, including:

  • Gewald Reaction : This method involves the reaction of methylene active nitriles with elemental sulfur and aldehydes or ketones to yield thiophene derivatives. This approach is widely used for synthesizing 2-amino-thiophenes, which serve as precursors for further modifications.
  • Michael Addition : The compound can also be synthesized via Michael-type additions of thioketones or thioamides to α-bromochalcones followed by intramolecular cyclization, leading to the formation of the desired thiophene ring systems .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • In vitro Studies : Compounds derived from this structure have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low microgram range .

Anticancer Activity

The compound has demonstrated potential anticancer properties in several studies:

  • Cell Line Studies : In vitro evaluations on human cancer cell lines (e.g., MCF-7 for breast cancer) have indicated that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

  • DPPH and Nitric Oxide Scavenging : Compounds derived from this structure have shown significant free radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Material Science Applications

Beyond biological applications, this compound is also explored for its applications in materials science:

Organic Electronics

The compound's unique electronic properties make it suitable for use in organic photovoltaic cells and electrochromic devices. Its ability to form conductive polymers opens avenues for developing advanced materials with specific electronic characteristics .

Liquid Crystals

Research indicates that derivatives of this compound can be utilized in the synthesis of liquid crystalline materials, which are essential in display technologies and sensors .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound derivatives:

StudySynthesis MethodBiological ActivityFindings
Gewald ReactionAntimicrobialEffective against E. coli and S. aureus with low MIC values
Michael AdditionAnticancerSignificant cytotoxicity against MCF-7 cell line
DPPH AssayAntioxidantHigh percentage inhibition compared to standard antioxidants

Mechanism of Action

The mechanism of action of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile involves its interaction with various molecular targets. The thiophene and furan rings can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s furan core distinguishes it from other nitrogen-containing heterocycles (e.g., pyrimidines, pyridines, or quinolines). Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities
2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile Furan -NH₂ (C2), -CN (C3), thiophen-2-yl (C4, C5) Not reported; inferred electronic effects from thiophene and -CN groups
2-Amino-4,6-dichloropyrimidine () Pyrimidine -NH₂ (C2), -Cl (C4, C6) Inhibits NO production (IC₅₀: 2–36 μM)
(Diclofenac)·(2-amino-4,6-dimethylpyrimidine) () Pyrimidine -NH₂ (C2), -CH₃ (C4, C6) Forms co-crystals with diclofenac; IR carboxylate peak at 1695 cm⁻¹
311315-58-9 () Hexahydroquinoline -CN (C3), thiophen-3-yl (C4), -NH₂ (C2) Larger ring system; potential solubility differences due to fused bicyclic structure
Key Observations:
  • Core Heterocycles: Furan (oxygen-containing) vs. pyrimidine/quinoline (nitrogen-containing). The furan’s oxygen may confer different electronic properties compared to nitrogen-rich cores, influencing reactivity or intermolecular interactions.
  • Substituent Effects : Thiophene substituents in the target compound likely enhance π-conjugation and electron delocalization, similar to chloro or methyl groups in pyrimidine derivatives. However, thiophene’s sulfur atom may introduce distinct steric or electronic effects compared to halogens or alkyl groups.
  • Functional Groups: The amino (-NH₂) and carbonitrile (-CN) groups are common in pharmaceuticals and materials. For example, -CN groups in pyrimidines () correlate with bioactivity, but the target compound’s biological roles remain unexplored.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : In , carboxylate IR peaks (1664–1695 cm⁻¹) differentiate salts from co-crystals. The target compound’s -CN group (~2200 cm⁻¹) and -NH₂ (~3300 cm⁻¹) could provide distinct spectral signatures for structural analysis .
  • Crystallography : SHELX software () is widely used for small-molecule refinement. If crystallized, the target compound’s structure could be resolved using SHELXL, aiding in understanding packing interactions influenced by thiophene substituents .

Biological Activity

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile (CAS No. 75861-31-3) is a heterocyclic compound characterized by its unique structure that includes thiophene and furan rings. Its potential biological activities have garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

The molecular formula of this compound is C13H8N2OS2. The presence of thiophene and furan rings contributes to its chemical reactivity and biological properties. The compound can undergo various reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit different biological activities.

The precise mechanism of action of this compound remains largely unexplored. However, it is known to interact with several biochemical pathways:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress responses, including superoxide dismutase and catalase. These interactions can modulate enzyme activity through non-covalent binding.
  • Gene Expression Modulation : It influences cellular signaling pathways related to apoptosis and cell proliferation by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • In Vitro Studies : The compound was evaluated for its efficacy against various bacterial strains. MIC values indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : It demonstrated synergistic properties when combined with standard antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Antitumor Activity

The compound has also been investigated for its antitumor properties:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed dose-dependent inhibition of cell growth. The compound exhibited significant cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent .
  • Mechanistic Insights : The antitumor effect is thought to be mediated through induction of apoptosis and inhibition of cell cycle progression .

Case Studies

A notable case study involved the evaluation of this compound derivatives against Mycobacterium tuberculosis. The study utilized molecular docking and in vitro assays to assess the potential of these compounds as lead molecules for tuberculosis treatment. Results indicated promising activity with specific derivatives showing MIC values in the low micromolar range .

Research Findings Summary

Biological ActivityObservationsReference
AntimicrobialSignificant activity against Gram-positive/negative bacteria with MIC values ranging from 0.22 to 0.25 μg/mL
AntitumorInduced apoptosis in MCF-7 cells; IC50 values >60 μM indicating low toxicity
Enzyme InteractionModulates activity of superoxide dismutase and catalase
Gene ExpressionAlters expression of apoptosis-related genes

Q & A

Q. How to address low yields in large-scale synthesis (>10 g)?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Switch from batch to flow chemistry for better control. Catalyst loading (e.g., 5 mol% vs. 2 mol%) and solvent volume ratios (e.g., 1:3 substrate:solvent) are critical .

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